2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C24H21ClN2O6 and a molecular weight of 468.898 g/mol . This compound is known for its unique structure, which includes a methoxyphenoxy group, a carbohydrazonoyl group, and a chlorobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-methoxyphenoxy)acetyl hydrazine. The final step involves the reaction of this intermediate with 4-chlorobenzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents, are applicable.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carbohydrazonoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 2-Methoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
Uniqueness
2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenoxy group enhances its solubility in organic solvents, while the chlorobenzoate group provides a site for further chemical modification .
Properties
CAS No. |
765276-67-3 |
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Molecular Formula |
C23H19ClN2O5 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H19ClN2O5/c1-29-20-8-4-5-9-21(20)30-15-22(27)26-25-14-17-6-2-3-7-19(17)31-23(28)16-10-12-18(24)13-11-16/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
ZTYHEQJWJUNLBE-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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